molecular formula C20H19N9O2 B2632545 N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1795191-50-2

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2632545
CAS No.: 1795191-50-2
M. Wt: 417.433
InChI Key: VNQQFESKUNJYKM-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a triazole ring, a tetrazole ring, and a benzamide moiety

Scientific Research Applications

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps. The process begins with the preparation of the triazole and tetrazole intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include cyclopropylamine, pyridine-3-carboxylic acid, and various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Scale-up processes may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine rings using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium azide, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]methyl}benzamide: Another compound with a similar benzamide structure but different substituents.

    5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one: Contains a cyclopropyl group and a pyridine ring, similar to the target compound.

Uniqueness

N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N9O2/c30-19(14-3-1-5-17(11-14)28-13-23-25-26-28)22-9-10-27-20(31)29(16-6-7-16)18(24-27)15-4-2-8-21-12-15/h1-5,8,11-13,16H,6-7,9-10H2,(H,22,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQQFESKUNJYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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